molecular formula C18H21F3N6O2 B1683897 Buparlisib CAS No. 944396-07-0

Buparlisib

Cat. No. B1683897
M. Wt: 410.4 g/mol
InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N
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Description

Buparlisib, also known as AN2025 and BKM120, is an experimental anti-cancer medication . It is a small molecule orally-available pan-class I phosphoinositide 3-kinase (PI3K) inhibitor . This compound belongs to the class of organic compounds known as pyridinylpyrimidines .


Synthesis Analysis

Buparlisib is a brain penetrable pan-PI3K inhibitor . It has been reported that it has excellent brain penetration that is unaffected by efflux transporters at the blood-brain barrier, complete oral bioavailability, and efficient intracranial target inhibition at clinically achievable plasma concentrations .


Molecular Structure Analysis

Buparlisib is a member of the 2,6-dimorpholinopyrimidine-derived family of compounds . It selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) .


Chemical Reactions Analysis

Buparlisib selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) . It serves an important role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .


Physical And Chemical Properties Analysis

Buparlisib has a molecular formula of C18H21F3N6O2 and a molecular weight of 410.4 g/mol . It is a member of morpholines, an aminopyrimidine, an aminopyridine, and an organofluorine compound .

Scientific Research Applications

Antitumor Activity in Breast Cancer

Buparlisib, a potent inhibitor of all class I phosphoinositide-3-kinases, has demonstrated significant antitumor activity against estrogen receptor-positive breast cancer cell lines and xenografts. A study by Mayer et al. (2014) found that the combination of buparlisib and letrozole was safe, with manageable toxicities, and showed clinical activity independent of PIK3CA mutation status in patients with metastatic ER-positive breast cancer (Mayer et al., 2014). Sirohi, Rastogi, and Dawood (2015) also noted that buparlisib has shown promising results in clinical trials for breast cancer treatment, though approval for regular use requires further randomized trials (Sirohi, Rastogi, & Dawood, 2015).

Combination Therapy in Solid Tumors

In a study involving Japanese patients with advanced solid tumors, Ando et al. (2014) observed that buparlisib had a manageable safety profile and showed preliminary antitumor activity. This suggests its potential for use in future studies involving patients with various solid tumors (Ando et al., 2014).

Impact on PI3K and Tubulin Inhibition

Research by Bohnacker et al. (2017) on BKM120 (buparlisib) revealed its dual activity as both a PI3K and tubulin inhibitor. This study highlighted concerns over BKM120's generally accepted mode of action and suggested a mechanistic basis for the next generation of PI3K inhibitors with improved safety profiles (Bohnacker et al., 2017).

Inhibitory Effects on Aldo-Keto Reductase 1C3

Buparlisib has been identified as an inhibitor of aldo-keto reductase 1C3, a key enzyme in the metabolism of daunorubicin, a chemotherapy drug. Bukum et al. (2019) found that this inhibitory effect of buparlisib might improve the therapeutic efficacy and safety of daunorubicin by preventing its metabolism (Bukum et al., 2019).

Applications in Various Cancers

Studies have shown the efficacy of buparlisib in different types of cancer. For instance, in head and neck squamous cell carcinoma, buparlisib demonstrated clinical effects with a manageable safety profile in phase II clinical trials (Xing, Yang, Gu, & Yi, 2021). Additionally, buparlisib has been evaluated in combination with other cancer treatments, such as cetuximab and radiotherapy, for its effects on head and neck cancer (Bozec et al., 2017).

Vitamin C Combination in Breast Cancer Treatment

A study by Mustafi et al. (2021) indicated that vitamin C, combined with buparlisib, could enhance the therapeutic outcome and reduce the dosage required in treating triple-negative breast cancer. This combination was shown to be effective in inhibiting tumor growth and blocking metastasis in mice (Mustafi et al., 2021).

Applications in Glioblastoma and Chronic Lymphocytic Leukemia

Buparlisib has also been tested in recurrent glioblastoma, exhibiting minimal efficacy as a single agent but was well-tolerated, indicating its potential for combination therapies (Wen et al., 2014). Similarly, a phase II trial in patients with relapsed and refractory chronic lymphocytic leukemia showed a partial response rate of 46% with buparlisib, suggesting its potential as a treatment option (Assouline et al., 2020).

Future Directions

Buparlisib is still under investigation as a potential treatment for head and neck squamous cell carcinoma (HNSCC) in the ongoing phase III trial BURAN . The results are expected for December 2022 . It is also being studied for its clinical effect in patients with solid tumors and hematological malignancies .

properties

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHUFRVAEUJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241486
Record name Buparlisib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buparlisib

CAS RN

944396-07-0
Record name Buparlisib
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Record name Buparlisib [USAN:INN]
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Record name Buparlisib
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Record name Buparlisib
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Record name N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE
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Record name BUPARLISIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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